molecular formula C12H12F2O3 B13615633 3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13615633
M. Wt: 242.22 g/mol
InChI Key: MTEXPSCNUXKRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced using reagents such as TMSCF3 and a fluoride source.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Suzuki–Miyaura coupling reaction using appropriate boron reagents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoro and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro and methoxyphenyl groups on the cyclobutane ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

3,3-difluoro-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H12F2O3/c1-17-9-4-2-3-8(5-9)11(10(15)16)6-12(13,14)7-11/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

MTEXPSCNUXKRIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(C2)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.